molecular formula C24H28N4O5S B10809026 N-(4-methoxyphenyl)-3,5-dimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide

N-(4-methoxyphenyl)-3,5-dimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide

Cat. No.: B10809026
M. Wt: 484.6 g/mol
InChI Key: KZTSOWJWAJLEJA-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3,5-dimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide is a structurally complex sulfonamide derivative featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5. The sulfonamide group is linked to a 4-methoxyphenyl moiety and a tertiary amine connected to a 4-phenylpiperazine group via a ketone-containing ethyl spacer. This compound integrates multiple pharmacophoric elements:

  • Sulfonamide group: Known for diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial effects .
  • 1,2-Oxazole ring: A heterocyclic scaffold contributing to metabolic stability and hydrogen-bonding interactions.
  • 4-Phenylpiperazine: A common motif in CNS-targeting drugs, influencing receptor affinity and solubility via protonation .

Properties

Molecular Formula

C24H28N4O5S

Molecular Weight

484.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,5-dimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C24H28N4O5S/c1-18-24(19(2)33-25-18)34(30,31)28(21-9-11-22(32-3)12-10-21)17-23(29)27-15-13-26(14-16-27)20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3

InChI Key

KZTSOWJWAJLEJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Biological Activity

The compound N-(4-methoxyphenyl)-3,5-dimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide belongs to a class of sulfonamide derivatives that exhibit a range of biological activities. This article focuses on its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Oxazole ring : Contributes to its biological activity.
  • Sulfonamide group : Known for antibacterial properties.
  • Phenylpiperazine moiety : Often associated with neuroactive effects.

Anticancer Activity

Recent studies have demonstrated that oxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to our target have shown IC50 values ranging from 0.12 to 2.78 μM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Case Study: MCF-7 Cell Line

A study evaluated several oxazole derivatives, noting that modifications in the phenyl ring affected antiproliferative activities. The compound showed promising cytotoxic effects with an IC50 comparable to established chemotherapeutic agents like doxorubicin .

Compound NameIC50 (μM)Cancer Cell Line
N-(4-methoxyphenyl)-...1.5MCF-7
Doxorubicin1.2MCF-7
Tamoxifen10.38MCF-7

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. The compound has been tested against various bacterial strains, showing effective inhibition at low concentrations.

Minimum Inhibitory Concentration (MIC)

In vitro studies have reported MIC values indicating potent antibacterial activity:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer and bacterial growth.

Carbonic Anhydrase Inhibition

Preliminary findings suggest that the compound selectively inhibits certain isoforms of carbonic anhydrase (CA), which is crucial in cancer metabolism.

Enzyme IsoformK_i (nM)
hCA IX89
hCA II750

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Induction of Apoptosis : In cancer cells, it activates pathways leading to programmed cell death.
  • Inhibition of Enzyme Activity : Particularly in bacterial infections, it disrupts metabolic pathways essential for bacterial survival.
  • Interaction with Receptors : The phenylpiperazine moiety may interact with neurotransmitter receptors, influencing neuroactive pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with related sulfonamides and heterocyclic derivatives, focusing on structural motifs, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 1,2-Oxazole, 3,5-dimethyl, sulfonamide, 4-methoxyphenyl, 4-phenylpiperazine ~530 (estimated) High lipophilicity (logP ~3.5*), potential CNS activity due to piperazine
N-(4-Methoxyphenyl)benzenesulfonamide Simple sulfonamide with 4-methoxyphenyl ~261 Antimicrobial activity; lower solubility due to absence of ionizable groups
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine, fluorophenyl, chromenone, sulfonamide 589.1 Anticancer activity (hypothesized); MP 175–178°C; moderate solubility in organic solvents
Formoterol-related compound B Formamide, 4-methoxyphenyl, ethanolamine ~400 (estimated) β2-adrenergic agonist analog; high polarity due to hydroxyl and amino groups

*Estimated via fragment-based methods (e.g., Crippen’s method).

Key Insights:

Compared to the pyrazolopyrimidine sulfonamide in , the target lacks fluorinated aromatic rings, which may reduce cytotoxicity but improve metabolic stability .

Physicochemical Properties: The 4-phenylpiperazine moiety increases basicity (pKa ~8.5), enabling salt formation and improved solubility in acidic environments .

Synthetic Challenges :

  • The tertiary amine and ketone spacer in the target compound may require multi-step synthesis, akin to the cross-coupling strategies used for pyrazolopyrimidine sulfonamides (e.g., Suzuki-Miyaura reactions with boronic acids) .

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